molecular formula C14H11F2N3O2 B2686217 N-(2,4-difluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 838899-15-3

N-(2,4-difluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2686217
CAS No.: 838899-15-3
M. Wt: 291.258
InChI Key: RIDPULKOIJGQBL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound that features a difluorophenyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 2-pyridinemethanol.

    Formation of Intermediate: The 2,4-difluoroaniline is reacted with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2-pyridinemethanol under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The difluorophenyl and pyridinylmethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]methanediamide
  • N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-(2,4-difluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide

Uniqueness

N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its specific substitution pattern on the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in properties such as solubility, stability, and efficacy in various applications.

Biological Activity

N-(2,4-difluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide, a compound with the molecular formula C15H16F2N2 and a molecular weight of 262.3 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from pyridin-2-amine and various substituted phenyl compounds. The general synthetic route can be summarized as follows:

  • Formation of the Intermediate : The reaction begins with the condensation of pyridin-2-amine with a suitable aldehyde or ketone to form an imine intermediate.
  • Reduction : This intermediate is then reduced to yield the corresponding amine derivative.
  • Final Coupling : The final step involves coupling this amine with 2,4-difluorobenzyl chloride or a similar electrophile to produce the target compound.

Pharmacological Properties

This compound exhibits a range of biological activities that can be categorized as follows:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown efficacy against breast cancer cells in vitro.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, indicating potential as an antibiotic agent.
  • Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Kinases : The compound may inhibit key protein kinases involved in signaling pathways that regulate cell growth and survival.
  • Interaction with DNA : There is evidence suggesting that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, the compound may promote programmed cell death in cancerous cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Breast Cancer Cell Line Study :
    • Objective : To assess the anticancer effects on MCF-7 breast cancer cells.
    • Findings : The compound significantly inhibited cell proliferation at concentrations above 10 µM and induced apoptosis as evidenced by increased caspase activity.
  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Findings : Minimum inhibitory concentrations (MIC) were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antibacterial activity.
  • Enzyme Inhibition Assay :
    • Objective : To determine the inhibitory effect on cyclooxygenase (COX) enzymes.
    • Findings : The compound exhibited IC50 values of 30 µM for COX-1 and 25 µM for COX-2, suggesting potential anti-inflammatory properties.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-9-4-5-12(11(16)7-9)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDPULKOIJGQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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